molecular formula C26H21AsClNO4 B14547565 [(4-Cyanophenyl)methyl](triphenyl)arsanium perchlorate CAS No. 62173-51-7

[(4-Cyanophenyl)methyl](triphenyl)arsanium perchlorate

Cat. No.: B14547565
CAS No.: 62173-51-7
M. Wt: 521.8 g/mol
InChI Key: KSZGTHLNIRHWSA-UHFFFAOYSA-M
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Description

(4-Cyanophenyl)methylarsanium perchlorate is an organoarsenic compound that features a cyanophenyl group attached to a triphenylarsanium core, with perchlorate as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyanophenyl)methylarsanium perchlorate typically involves the reaction of triphenylarsine with a suitable cyanophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanophenyl)methylarsanium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives. Substitution reactions can result in the formation of various substituted cyanophenyl derivatives.

Scientific Research Applications

(4-Cyanophenyl)methylarsanium perchlorate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyanophenyl)methylarsanium perchlorate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The triphenylarsanium core can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methylarsanium perchlorate
  • (4-Nitrophenyl)methylarsanium perchlorate
  • (4-Hydroxyphenyl)methylarsanium perchlorate

Uniqueness

(4-Cyanophenyl)methylarsanium perchlorate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

62173-51-7

Molecular Formula

C26H21AsClNO4

Molecular Weight

521.8 g/mol

IUPAC Name

(4-cyanophenyl)methyl-triphenylarsanium;perchlorate

InChI

InChI=1S/C26H21AsN.ClHO4/c28-21-23-18-16-22(17-19-23)20-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

KSZGTHLNIRHWSA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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